molecular formula C16H18O4 B11847939 Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate

Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate

Cat. No.: B11847939
M. Wt: 274.31 g/mol
InChI Key: DYNUVMZBNWZYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate is an organic compound that belongs to the class of vinyl esters. This compound is characterized by the presence of a vinyl group attached to an acetate moiety, which is further connected to a 5,8-dimethoxy-3,4-dihydronaphthalen-2-yl group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate typically involves the esterification of 5,8-dimethoxy-3,4-dihydronaphthalen-2-yl acetic acid with vinyl acetate. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium acetate. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or acetic acid to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process. The product is typically purified through distillation or recrystallization to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce ethyl derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,8-Dimethoxy-3,4-dihydronaphthalen-2-yl acetate
  • Vinyl 2-(3,4-dihydronaphthalen-2-yl)acetate
  • Vinyl 2-(5,8-dimethoxy-2-naphthyl)acetate

Uniqueness

Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate is unique due to the presence of both vinyl and acetate groups attached to a dimethoxy-dihydronaphthalene moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

ethenyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate

InChI

InChI=1S/C16H18O4/c1-4-20-16(17)10-11-5-6-12-13(9-11)15(19-3)8-7-14(12)18-2/h4,7-9H,1,5-6,10H2,2-3H3

InChI Key

DYNUVMZBNWZYCO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCC(=CC2=C(C=C1)OC)CC(=O)OC=C

Origin of Product

United States

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